N-Phosphotaurocyamine
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Overview
Description
N-phosphotaurocyamine is the N-phospho derivative of taurocyamine. It derives from a taurocyamine. It is a conjugate acid of a N-phosphonatotaurocyamine(2-).
Scientific Research Applications
Gut Microbiota and Alzheimer's Disease
- Application : Research on Trimethylamine N-oxide (TMAO), a metabolite related to N-Phosphotaurocyamine, has shown its elevation in Alzheimer's Disease. Elevated levels of TMAO are associated with Alzheimer's pathology and neuronal degeneration (Vogt et al., 2018).
Anti-Inflammatory and Antioxidant Properties
- Application : N-Palmitoyl-ethanolamine, an analog of this compound, exhibits anti-inflammatory and antioxidant properties. These properties are beneficial in experimental models of visceral, neuropathic, and inflammatory diseases (Saturnino et al., 2017).
Neurotransmitter Synthesis
- Application : Tyrosine and tryptophan hydroxylases, enzymes related to the synthesis of neurotransmitters, have been targeted for treating neuropsychiatric disorders. This area of research is relevant to the study of this compound due to its potential influence on neurotransmitter synthesis (Waløen et al., 2017).
Brain Biochemistry and Cognitive Functions
- Application : Phosphatidylserine, a compound related to this compound, plays a significant role in brain biochemistry and cognitive functions. Its properties have implications for memory, learning, and other cognitive abilities (Glade & Smith, 2015).
Chondroprotective Activity
- Application : Phosphoramidate ProTide approach, which involves compounds related to this compound, shows potential in chondroprotection against osteoarthritis. This application is significant for developing new treatments for joint diseases (Mcguigan et al., 2008).
Biosynthesis of Signaling Lipids
- Application : The study of N-Acyl ethanolamines (NAEs), related to this compound, reveals their role in biosynthesis of signaling lipids involved in various physiological processes like nociception and appetite (Simon & Cravatt, 2006).
properties
CAS RN |
4189-99-5 |
---|---|
Molecular Formula |
C3H10N3O6PS |
Molecular Weight |
247.17 g/mol |
IUPAC Name |
2-[[amino-(phosphonoamino)methylidene]amino]ethanesulfonic acid |
InChI |
InChI=1S/C3H10N3O6PS/c4-3(6-13(7,8)9)5-1-2-14(10,11)12/h1-2H2,(H,10,11,12)(H5,4,5,6,7,8,9) |
InChI Key |
JOYGYOHHMWVUFM-UHFFFAOYSA-N |
SMILES |
C(CS(=O)(=O)O)N=C(N)NP(=O)(O)O |
Canonical SMILES |
C(CS(=O)(=O)O)N=C(N)NP(=O)(O)O |
Other CAS RN |
4189-99-5 |
synonyms |
phosphotaurocyamine taurocyaminphosphate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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